molecular formula C19H24ClN5O3S B5587190 4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B5587190
M. Wt: 437.9 g/mol
InChI Key: IWVHVLNESYRNFJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemically synthesized molecules that exhibit a wide range of biological and chemical properties. It incorporates elements such as a pyrimidine ring, a piperazine moiety, and a chloro-methoxyphenylsulfonyl group, which contribute to its unique characteristics.

Synthesis Analysis

The synthesis process of such compounds involves multiple steps, including the conjugate additions of amino groups to acetylenic sulfones, followed by intramolecular acylation and alkylation steps. These methods enable the formation of cyclic enamine sulfones and the introduction of various substituents at strategic positions on the core molecule (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to the one typically features planar pyrimidine rings with substituents that exhibit significant displacements. This structural arrangement facilitates various hydrogen bonding patterns, contributing to the compound's stability and reactivity (Trilleras et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound can include nucleophilic substitutions and hydrogen bonding interactions. The presence of a piperazinyl group and a pyrimidine ring allows for the formation of stable hydrogen-bonded structures, which are crucial for the compound's chemical behavior and potential biological activity (Rodríguez et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are influenced by the compound's molecular geometry and the nature of its substituents. The arrangement of the molecule in the crystal lattice and the presence of hydrogen bonds significantly affect these properties, as seen in related compounds (Kumar et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the electronic structure of the compound. The presence of electron-withdrawing and electron-donating groups affects the electron density distribution across the molecule, influencing its chemical behavior in reactions (Georges et al., 1989).

properties

IUPAC Name

4-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3S/c1-28-17-5-4-15(12-16(17)20)29(26,27)25-10-8-24(9-11-25)19-13-18(21-14-22-19)23-6-2-3-7-23/h4-5,12-14H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVHVLNESYRNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

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